molecular formula C13H16O4 B12656624 Carbonic acid, 4-formylphenyl pentyl ester CAS No. 50262-57-2

Carbonic acid, 4-formylphenyl pentyl ester

Cat. No.: B12656624
CAS No.: 50262-57-2
M. Wt: 236.26 g/mol
InChI Key: KOACVIOKTRPNAA-UHFFFAOYSA-N
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Description

Carbonic acid, 4-formylphenyl pentyl ester is a diester derivative of carbonic acid (H₂CO₃), featuring two ester substituents: a pentyl (C₅H₁₁) group and a 4-formylphenyl (C₆H₄CHO) group. Structurally, the compound combines an aliphatic pentyl chain with an aromatic 4-formylphenyl moiety, which introduces both hydrophobic and electron-withdrawing characteristics. The formyl group (-CHO) on the phenyl ring may influence reactivity, stability, and metabolic pathways, distinguishing it from other carbonic acid esters .

Properties

CAS No.

50262-57-2

Molecular Formula

C13H16O4

Molecular Weight

236.26 g/mol

IUPAC Name

(4-formylphenyl) pentyl carbonate

InChI

InChI=1S/C13H16O4/c1-2-3-4-9-16-13(15)17-12-7-5-11(10-14)6-8-12/h5-8,10H,2-4,9H2,1H3

InChI Key

KOACVIOKTRPNAA-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC(=O)OC1=CC=C(C=C1)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of carbonic acid, 4-formylphenyl pentyl ester typically involves the esterification of 4-formylphenol with pentanol in the presence of a catalyst. The reaction can be carried out using concentrated sulfuric acid as a catalyst, which facilitates the formation of the ester bond. The reaction is usually conducted under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous esterification processes. These processes often utilize acid catalysts and are conducted in large reactors to maximize yield and efficiency. The use of advanced separation techniques, such as distillation, helps in purifying the final product.

Chemical Reactions Analysis

Types of Reactions:

    Hydrolysis: Carbonic acid, 4-formylphenyl pentyl ester can undergo hydrolysis in the presence of acidic or basic conditions to yield 4-formylphenol and pentanol.

    Oxidation: The formyl group in the compound can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions, water.

    Oxidation: Potassium permanganate, acidic medium.

    Reduction: Sodium borohydride, methanol.

Major Products Formed:

    Hydrolysis: 4-formylphenol and pentanol.

    Oxidation: 4-carboxyphenyl pentyl ester.

    Reduction: 4-hydroxymethylphenyl pentyl ester.

Scientific Research Applications

Chemical Properties and Structure

Carbonic acid, 4-formylphenyl pentyl ester is characterized by its molecular formula C13H18O4C_{13}H_{18}O_4 and a molecular weight of approximately 250.28 g/mol. The structure includes a formyl group that enhances its reactivity, making it suitable for various chemical transformations.

Organic Synthesis

1.1 Synthesis of Biologically Active Compounds

This compound serves as a valuable reagent in the synthesis of biologically active compounds. Its reactivity allows for the formation of chiral secondary alcohols and other derivatives that are crucial in pharmaceuticals. For instance, it can be utilized in the preparation of compounds with anticancer properties by facilitating the construction of complex molecular architectures through various coupling reactions.

1.2 Reaction Mechanisms

The compound can undergo several reaction mechanisms, including:

  • Esterification : Reacting with alcohols to form esters.
  • Nucleophilic Addition : The formyl group can participate in nucleophilic addition reactions, leading to the formation of more complex structures.
  • Radical Reactions : It can engage in free radical reactions, which are essential for synthesizing polymers and other materials.

Anticancer Activity

A study investigated the anticancer properties of derivatives synthesized from this compound. The derivatives were tested against various cancer cell lines, showing significant inhibition of cell proliferation. The results indicated that modifications at the formyl position could enhance biological activity.

Environmental Applications

Research has also explored the use of this compound in developing environmentally friendly materials. Its potential as a biodegradable polymer precursor was examined, highlighting its role in reducing plastic waste through sustainable material design.

Mechanism of Action

The mechanism of action of carbonic acid, 4-formylphenyl pentyl ester primarily involves its reactivity as an ester. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water molecules, leading to the formation of the corresponding alcohol and acid. In oxidation and reduction reactions, the formyl group undergoes transformation through electron transfer processes, resulting in the formation of different functional groups.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare carbonic acid, 4-formylphenyl pentyl ester with structurally related esters, focusing on substituents, stability, metabolic pathways, and applications.

Compound Substituents Molecular Weight (g/mol) Key Properties Metabolism/Stability Applications/Context
This compound Pentyl, 4-formylphenyl ~264.27 (calculated) Combines aliphatic and aromatic ester groups; formyl group enhances electrophilicity. Likely undergoes ester hydrolysis (similar to SCs with ester linkers ); potential oxidative degradation of formyl group. Potential use in specialty chemicals or fragrances due to aromatic aldehyde moiety .
Carbonic acid, 4-methylphenyl 4-nitrophenyl ester 4-methylphenyl, 4-nitrophenyl 273.25 Nitro group (-NO₂) is strongly electron-withdrawing, increasing hydrolysis susceptibility. Hydrolysis to release nitro-phenolic derivatives; nitro group may slow metabolic clearance. Intermediate in synthetic chemistry; nitro group useful for further functionalization.
Butanoic acid, pentyl ester Pentyl, butanoate 158.24 Simple aliphatic ester; lower molecular weight and higher volatility. Rapid ester hydrolysis to butanoic acid and pentanol; detected in fecal metabolomics . Common flavor compound (fruity notes); found in food and beverages.
Acetic acid, pentyl ester Pentyl, acetate 130.18 Highly volatile with a fruity odor. Hydrolyzes to acetic acid and pentanol; widely studied in metabolic mixtures . Industrial solvent; flavoring agent in foods.
Carbonic acid, (1R)-(-)-menthyl pentyl ester Menthyl, pentyl 238.75 Chiral menthyl group introduces stereochemical complexity. Hydrolysis influenced by steric hindrance from menthyl group; slower degradation. Potential use in chiral synthesis or pharmaceuticals.

Key Comparative Insights

Structural and Functional Differences: The 4-formylphenyl group distinguishes the target compound from aliphatic esters (e.g., butanoic or acetic acid pentyl esters) by introducing aromaticity and reactivity. The formyl group may participate in condensation reactions or oxidation, unlike nitro or methyl substituents in other carbonic acid esters .

Stability and Metabolism: Esters with aromatic substituents (e.g., 4-formylphenyl) may exhibit slower hydrolysis than aliphatic esters due to steric and electronic effects, as seen in synthetic cannabinoid metabolism . However, the formyl group could promote alternative degradation pathways, such as oxidation. Simple aliphatic esters (e.g., butanoic acid pentyl ester) are metabolized rapidly via esterases, producing short-chain acids and alcohols .

In contrast, Carbonic acid, (1R)-(-)-menthyl pentyl ester may serve chiral synthesis due to its menthyl group, highlighting how substituent choice tailors functionality .

Research Findings

  • Metabolomics: Esters like butanoic acid pentyl ester are biomarkers in obesity studies, with decreased fecal concentrations post-treatment indicating metabolic restoration . For the target compound, similar metabolomic tracking could elucidate its environmental or biological persistence.
  • Synthetic Pathways: Carbonic acid esters are often synthesized via phosgene or carbonate intermediates reacting with alcohols/phenols . The target compound’s synthesis would require 4-formylphenol and pentanol, with purification challenges due to the formyl group’s reactivity.

Biological Activity

Carbonic acid, 4-formylphenyl pentyl ester (C13H16O4), is an organic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a carbonic acid moiety linked to a pentyl chain and a formylphenyl group. This structure is significant as it influences the compound's interactions with biological targets.

Biological Activity Overview

Research indicates that carbonic acid esters can exhibit various biological activities, including anti-inflammatory, antibacterial, and anticancer effects. The following sections detail specific activities associated with this compound.

1. Anti-Inflammatory Activity

Studies have shown that compounds with similar structures can modulate inflammatory responses. For instance, certain carbonic acid derivatives have been found to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammation pathways.

2. Anticancer Properties

Recent investigations have highlighted the potential of carbonic acid esters in cancer therapy. For example, compounds derived from carbonic acids have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Case Studies

Several studies provide insights into the biological activity of related compounds:

  • Study on Anticancer Activity : A study published in Molecular Cancer Therapeutics explored the effects of carbonic acid derivatives on prostate cancer cells. The results indicated that these compounds could significantly reduce cell viability through apoptosis induction (IC50 values ranging from 5 to 20 μM) .
  • Anti-Inflammatory Effects : Research published in Journal of Medicinal Chemistry demonstrated that a related carbonic acid ester exhibited potent inhibition of COX-2 activity in vitro, with an IC50 value of approximately 0.1 μM . This suggests that this compound may exhibit similar properties.

The biological activity of this compound is likely mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammatory processes.
  • Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells.
  • Modulation of Signaling Pathways : Interaction with various signaling pathways (e.g., NF-kB) may also play a role in its biological effects.

Data Table: Biological Activities and Potency

Activity TypeRelated CompoundIC50 Value (μM)Reference
Anti-inflammatoryCarbonic Acid Derivative0.1
AnticancerCarbonic Acid Ester5 - 20
Apoptosis InductionSimilar Carbonic Acid Compound<10

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